AKT-IN-20

Description

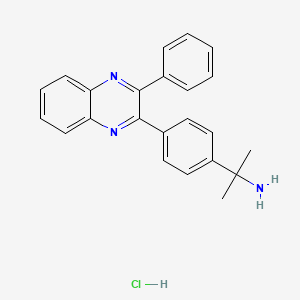

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[4-(3-phenylquinoxalin-2-yl)phenyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3.ClH/c1-23(2,24)18-14-12-17(13-15-18)22-21(16-8-4-3-5-9-16)25-19-10-6-7-11-20(19)26-22;/h3-15H,24H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSKOEXUDZHMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of a Representative Pan-Akt Inhibitor: A-443654

Disclaimer: Information regarding a specific molecule designated "AKT-IN-20" was not available in the public domain at the time of this writing. This guide therefore focuses on the well-characterized, potent, and selective indazole-pyridine based pan-Akt inhibitor, A-443654, as a representative example to elucidate the mechanism of action for this class of compounds. The data and methodologies presented are based on published preclinical research.

Introduction

The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a central node in the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is critical for regulating cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common event in human cancers, making Akt an attractive target for therapeutic intervention.[2][4] A-443654 is a potent, ATP-competitive inhibitor that targets the kinase activity of all three Akt isoforms (Akt1, Akt2, and Akt3), thereby functioning as a pan-Akt inhibitor.[5] This document provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams.

Core Mechanism of Action

A-443654 exerts its biological effects by directly inhibiting the catalytic activity of Akt kinases. As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of the Akt kinase domain, preventing the phosphorylation of its downstream substrates.[5] This blockade of signal transduction leads to the inhibition of numerous cellular processes that are dependent on Akt signaling.

The activation of Akt itself is a multi-step process. It begins with the activation of PI3K by upstream signals, such as growth factors binding to receptor tyrosine kinases.[1] PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane, which recruits Akt via its pleckstrin homology (PH) domain.[2] This leads to the phosphorylation of Akt at two key residues: Threonine 308 (T308) by PDK1 and Serine 473 (S473) by mTORC2, resulting in its full activation.[2][6] Activated Akt then phosphorylates a wide range of downstream proteins, including but not limited to GSK3α/β, FOXO transcription factors, TSC2, and mTOR, to regulate cellular functions.[4][5]

A-443654, by inhibiting the kinase function of Akt, prevents the phosphorylation of these downstream effectors, thereby arresting the signaling cascade.[5] This leads to anti-proliferative and pro-apoptotic effects in cancer cells where the PI3K/Akt pathway is hyperactivated.

Quantitative Data: Potency and Selectivity

The efficacy of a kinase inhibitor is defined by its potency against the intended target and its selectivity against other kinases. A-443654 has been shown to be a highly potent inhibitor of Akt1 with a Ki of 160 pmol/L.[5] It exhibits equal potency against all three Akt isoforms.[5] The following table summarizes the selectivity profile of A-443654 against a panel of related kinases.

| Kinase Family | Kinase | A-443654 Ki (µmol/L) | Fold Selectivity vs. Akt1 |

| AGC | Akt1 | 0.00016 | 1 |

| AGC | PKA | 0.0063 | 40 |

| AGC | PKCγ | - | - |

| Data extracted from a 2005 study on potent and selective Akt inhibitors.[5] |

Signaling Pathway and Inhibition

The following diagram illustrates the canonical PI3K/Akt signaling pathway and the point of intervention by A-443654.

Caption: The PI3K/Akt signaling pathway and the inhibitory action of A-443654.

Experimental Protocols

The characterization of Akt inhibitors like A-443654 involves a series of in vitro and cellular assays to determine their potency, selectivity, and mechanism of action.

1. In Vitro Kinase Activity Assay (Determination of Ki)

This assay measures the direct inhibitory effect of the compound on the purified Akt enzyme. A common method is a radiometric filter-binding assay.

-

Objective: To determine the inhibition constant (Ki) of A-443654 against Akt1.

-

Materials:

-

Purified recombinant human Akt1 enzyme.

-

GSK-3 fusion protein as a substrate.

-

[γ-33P]ATP (radiolabeled ATP).

-

A-443654 at various concentrations.

-

Kinase reaction buffer.

-

Phosphocellulose filter plates.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of A-443654 in the kinase reaction buffer.

-

In a multi-well plate, add the Akt1 enzyme, the GSK-3 substrate, and the diluted inhibitor.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.

-

Wash the plate to remove unincorporated [γ-33P]ATP.

-

Quantify the amount of incorporated radiolabel using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of A-443654 and determine the IC50 value. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.

-

2. Cellular Assay: Western Blot Analysis of Downstream Substrate Phosphorylation

This assay assesses the ability of the inhibitor to block Akt signaling within a cellular context.

-

Objective: To measure the effect of A-443654 on the phosphorylation of Akt downstream targets, such as GSK3α/β.

-

Materials:

-

Cancer cell line with an activated PI3K/Akt pathway (e.g., PTEN-null U87MG glioblastoma cells).

-

Cell culture medium and supplements.

-

A-443654 at various concentrations.

-

Lysis buffer.

-

Primary antibodies: anti-phospho-GSK3α/β (Ser21/9), anti-total GSK3β, anti-phospho-Akt (S473), anti-total Akt.

-

Secondary antibody (e.g., HRP-conjugated).

-

Chemiluminescent substrate.

-

Western blot equipment.

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of A-443654 for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phosphorylated and total forms of Akt and its substrate GSK3β.

-

Wash and incubate with a secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for a cellular Western blot assay to assess inhibitor activity.

Caption: A typical workflow for a Western blot experiment to measure target engagement.

Conclusion

A-443654 is a potent and selective pan-Akt inhibitor that functions by competitively blocking the ATP-binding site of the kinase.[5] This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the pro-survival and pro-proliferative signals that are often hyperactive in cancer cells. The technical protocols described herein provide a framework for the evaluation of such inhibitors, from direct enzymatic inhibition to cellular pathway modulation. The continued development and characterization of Akt inhibitors remain a critical area of research in oncology.

References

- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Akt inhibitors in clinical development for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

Unveiling the Target Specificity and Selectivity of AKT-IN-20: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target specificity and selectivity of the AKT inhibitor, AKT-IN-20, also identified in scientific literature as Akt-I-1,2. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the PI3K/AKT signaling pathway. All data presented is synthesized from publicly available research.

Executive Summary

This compound (Akt-I-1,2) is a small molecule inhibitor targeting the AKT serine/threonine kinase, a critical node in the PI3K/AKT signaling pathway that governs cell survival, proliferation, and metabolism. This guide summarizes the quantitative data regarding its inhibitory potency and selectivity against AKT isoforms and a panel of other kinases. Detailed experimental protocols for the cited kinase assays are provided to enable reproducibility and further investigation. Visual diagrams of the relevant signaling pathway and experimental workflows are included to facilitate a deeper understanding of the inhibitor's mechanism and evaluation.

Target Specificity and Selectivity Profile of this compound

The inhibitory activity of this compound has been characterized against the three isoforms of AKT (AKT1, AKT2, and AKT3) and a selection of other protein kinases. The data reveals a notable isoform selectivity, with potent inhibition of AKT1 and moderate inhibition of AKT2, while showing no significant activity against AKT3 and other tested kinases at high concentrations.

Table 1: Inhibitory Potency (IC50) of this compound against AKT Isoforms

| Target | IC50 (µM) |

| AKT1 | 2.7[1][2][3] |

| AKT2 | 21[1][2][3] |

| AKT3 | > 250[1] |

Data sourced from Barnett et al., 2005.

Table 2: Selectivity Profile of this compound against a Panel of Protein Kinases

| Kinase Target | Activity at 250 µM |

| ΔPH-Akt1 | No Inhibition[1] |

| ΔPH-Akt2 | No Inhibition[1] |

| PDK1 | No Inhibition |

| IGFR Kinase | No Inhibition[1][4] |

| KDR (VEGFR2) | No Inhibition[1][4] |

| FLT-1 | No Inhibition[1][4] |

| FLT-4 | No Inhibition[1][4] |

Data sourced from Barnett et al., 2005. The study also notes that the inhibitor is neither ATP- nor peptide-competitive, suggesting an allosteric mechanism of inhibition that is dependent on the pleckstrin homology (PH) domain.[1]

Experimental Protocols

The following methodologies are based on the key experiments cited in the literature for determining the target specificity and selectivity of AKT inhibitors like this compound.

In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay was utilized to determine the IC50 values of this compound against the different AKT isoforms.

Materials:

-

Recombinant human AKT1, AKT2, and AKT3 enzymes

-

Biotinylated peptide substrate

-

ATP

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

Europium-labeled anti-phospho-substrate antibody

-

Streptavidin-XL665

-

This compound (serially diluted)

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add the AKT enzyme, biotinylated peptide substrate, and the diluted this compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a detection mixture containing EDTA, Europium-labeled anti-phospho-substrate antibody, and Streptavidin-XL665.

-

Incubate the plate for a further period (e.g., 60 minutes) to allow for the development of the HTRF signal.

-

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

-

The ratio of the two emission signals is proportional to the amount of phosphorylated substrate.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable non-linear regression model.

Visualizations

PI3K/AKT Signaling Pathway

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

HTRF Kinase Assay Workflow

Caption: Workflow for the Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.

Conclusion

This compound (Akt-I-1,2) demonstrates a distinct selectivity profile, potently inhibiting AKT1 and to a lesser extent AKT2, with no significant activity against AKT3 or other tested kinases. Its PH-domain-dependent and allosteric mechanism of action provides a basis for its selectivity. The detailed experimental protocols and illustrative diagrams in this guide offer a valuable resource for the scientific community to further explore the therapeutic potential of targeting the AKT pathway with this and similar chemical entities.

References

In Vitro Characterization of AKT-IN-20: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of AKT-IN-20, a potent and selective AKT protein degrader. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of its biochemical and cellular activity, mechanism of action, and methodologies for its evaluation.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in human cancers, making the AKT kinase a prime target for therapeutic intervention.[4][5] this compound is a novel proteolysis-targeting chimera (PROTAC) designed to induce the degradation of AKT protein, offering a distinct and potentially more durable mechanism of action compared to traditional small molecule inhibitors. This document summarizes the key in vitro characteristics of this compound, based on available scientific literature where it is referred to as "compound 20" or "degrader 20".[6]

Biochemical Activity and Binding Affinity

This compound functions as a VHL-recruiting AKT degrader.[6] Its biochemical activity has been characterized through binding affinity assays, demonstrating a strong interaction with AKT isoforms.

Table 1: Binding Affinity of this compound to AKT Isoforms

| Isoform | Binding Affinity (Kd) |

| AKT1 | 26 ± 6.3 nM |

| AKT2 | 400 ± 200 nM |

| AKT3 | 88 ± 140 nM |

Data sourced from a biochemical competition assay (KINOMEscan).[6]

These results indicate that this compound exhibits a preferential binding to AKT1 and AKT3 over AKT2.[6]

Cellular Activity

This compound has demonstrated potent and rapid degradation of AKT protein in a concentration- and time-dependent manner within cancer cells.[6] This leads to the effective suppression of cancer cell growth, with greater potency observed compared to the AKT inhibitor AZD5363 in multiple cancer cell lines.[6]

Table 2: Cellular Effects of this compound

| Cell Line | Effect |

| PC3 | Inhibition of cell proliferation |

| MDA-MB-468 | Inhibition of cell proliferation |

| PC3 | Reduction of AKT1 and AKT3 protein levels by ~90% at 100 nM |

| PC3 | Reduction of AKT2 protein level by ~50% at 100 nM |

Mechanism of Action: AKT Signaling Pathway

AKT is a central node in the PI3K signaling pathway.[1][7] Upon activation by upstream signals, such as growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2.[8] Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.[2][9] this compound, as a PROTAC, hijacks the ubiquitin-proteasome system to induce the degradation of AKT, thereby blocking these downstream signaling events.[6]

References

- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. biorxiv.org [biorxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

Cellular Uptake and Distribution of AKT Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is a hallmark of many human cancers, making the AKT kinase a prime target for therapeutic intervention.[5][6] A plethora of AKT inhibitors have been developed and are in various stages of preclinical and clinical evaluation.[2] Understanding the cellular uptake and subcellular distribution of these inhibitors is paramount for optimizing their efficacy and minimizing off-target effects. This technical guide provides an in-depth overview of the mechanisms governing the cellular entry and localization of AKT inhibitors, supported by experimental protocols and data visualization.

Core Concepts in Cellular Uptake and Distribution of Small Molecule Inhibitors

The ability of a drug to reach its intracellular target is a key determinant of its pharmacological activity. For AKT inhibitors, this involves traversing the plasma membrane and localizing to specific subcellular compartments where activated AKT resides, such as the plasma membrane, cytoplasm, and nucleus.[4][7] The physicochemical properties of the inhibitor, including its size, charge, and lipophilicity, play a crucial role in its ability to cross cellular membranes.

Signaling Pathways Involving AKT

The PI3K/AKT/mTOR pathway is a central signaling cascade that is frequently activated in cancer.[3] Upon stimulation by growth factors or cytokines, receptor tyrosine kinases (RTKs) activate PI3K, which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[8] PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2.[9] Once activated, AKT phosphorylates a wide array of downstream substrates, promoting cell survival, growth, and proliferation.[6][10]

Caption: The PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

Western Blot Analysis for AKT Pathway Activation

Objective: To determine the activation state of the AKT signaling pathway by assessing the phosphorylation levels of AKT and its downstream targets.

Methodology:

-

Cell Culture and Treatment: Plate cells at a suitable density and culture overnight. Treat cells with the AKT inhibitor or vehicle control for the desired time points.

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated AKT (Ser473 and Thr308), total AKT, and downstream targets (e.g., phosphorylated GSK3β, phosphorylated S6 ribosomal protein). Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11][12]

Cellular Uptake Studies Using Mass Spectrometry

Objective: To quantify the intracellular concentration of an AKT inhibitor over time.

Methodology:

-

Cell Culture and Treatment: Seed cells in multi-well plates and treat with the AKT inhibitor at various concentrations and for different durations.

-

Cell Lysis and Sample Preparation: After treatment, wash the cells with ice-old phosphate-buffered saline (PBS) and lyse them. Prepare cell lysates for mass spectrometry analysis, which may involve protein precipitation and solid-phase extraction.

-

LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the intracellular concentration of the inhibitor.

-

Data Analysis: Generate a standard curve using known concentrations of the inhibitor to determine the absolute intracellular concentration in the experimental samples.

Subcellular Fractionation

Objective: To determine the distribution of an AKT inhibitor in different subcellular compartments.

Methodology:

-

Cell Culture and Treatment: Treat cells with the AKT inhibitor.

-

Homogenization and Fractionation: Harvest the cells and use a Dounce homogenizer or a similar method to disrupt the plasma membrane. Perform differential centrifugation to separate the nuclear, mitochondrial, and cytosolic fractions.

-

Analysis: Analyze the concentration of the inhibitor in each fraction using LC-MS/MS. Additionally, perform western blotting for compartment-specific markers to assess the purity of the fractions.

Data on Cellular Uptake and Distribution of AKT Inhibitors

Quantitative data on the cellular uptake and distribution of specific AKT inhibitors is often proprietary and not extensively published. However, the principles of drug delivery suggest that inhibitors with optimal physicochemical properties (e.g., appropriate lipophilicity, low molecular weight) will exhibit better cell permeability and intracellular accumulation.

| Inhibitor Class | General Cellular Uptake Characteristics | Primary Subcellular Localization |

| ATP-Competitive Inhibitors | Generally good cell permeability due to smaller size and optimized lipophilicity. | Cytoplasm and Nucleus |

| Allosteric Inhibitors | Variable cell permeability depending on the specific chemical scaffold. | Cytoplasm and Plasma Membrane |

| Peptide-Based Inhibitors | Often require delivery strategies like cell-penetrating peptides (e.g., TAT) to facilitate cellular entry.[13] | Dependent on the targeting moiety |

Experimental Workflow for Assessing AKT Inhibitor Efficacy

Caption: A typical experimental workflow for evaluating an AKT inhibitor.

Conclusion

A thorough understanding of the cellular uptake and distribution of AKT inhibitors is essential for the development of effective cancer therapeutics. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to investigate the cellular pharmacology of novel AKT-targeting compounds. Future studies focusing on quantitative measurements of intracellular drug concentrations and subcellular localization will be critical for advancing the clinical translation of these promising agents.

References

- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Getting the Akt Together: Guiding Intracellular Akt Activity by PI3K - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Akt inhibitors: mechanism of action and implications for anticancer therapeutics | Semantic Scholar [semanticscholar.org]

- 6. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AktAR and Akt-STOPS: Genetically Encodable Molecular Tools to Visualize and Perturb Akt Kinase Activity at Different Subcellular Locations in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Delivery of Active AKT1 to Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Akt: A Double-Edged Sword in Cell Proliferation and Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reducing the Levels of Akt Activation by PDK1 Knock-in Mutation Protects Neuronal Cultures against Synthetic Amyloid-Beta Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Active form of AKT controls cell proliferation and response to apoptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The PROTAC AKT-IN-20: A Technical Guide for Basic Cancer Cell Biology Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AKT-IN-20, a potent and selective AKT kinase protein degrader, for its application in basic cancer cell biology research. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to this compound

This compound is a proteolysis-targeting chimera (PROTAC) that potently and selectively degrades the AKT kinase.[1] Also known as compound 20 or MS143, it is a von Hippel-Lindau (VHL)-recruiting PROTAC based on the AKT inhibitor AZD5363.[1][2] The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in human cancers, playing a central role in tumor growth, survival, metabolism, and resistance to therapy.[1][3] AKT, a serine/threonine kinase with three isoforms (AKT1, AKT2, and AKT3), is a critical node in this pathway.[1][4] Unlike traditional small molecule inhibitors that only block the kinase activity of a protein, PROTACs like this compound are designed to eliminate the target protein entirely by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[1][3][5] This offers a potentially more profound and sustained inhibition of AKT signaling.[6]

Mechanism of Action

This compound functions as a heterobifunctional molecule. One end binds to the AKT kinase, while the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of AKT, marking it for degradation by the 26S proteasome.[1][7] This targeted degradation of AKT leads to the inhibition of downstream signaling pathways that are crucial for cancer cell proliferation and survival.[1][8]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines and in vivo models.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Assay | Metric | Value | Reference |

| PC3 | Prostate Cancer | Cell Proliferation | IC50 | More potent than AZD5363 | [1] |

| MDA-MB-468 | Breast Cancer | Cell Proliferation | IC50 | More potent than AZD5363 | [1] |

| BT474 | Breast Cancer | AKT Degradation | DC50 | 78 ± 64 nM (for degrader 13) | [9] |

| PC3 | Prostate Cancer | AKT Degradation | DC50 | Not specified, significant at 1 µM | [9] |

| MDA-MB-468 | Breast Cancer | AKT Degradation | DC50 | 32 ± 18 nM (for degrader 25) | [9] |

Table 2: In Vivo Efficacy of this compound in PC3 Xenograft Model

| Treatment Group | Dosage | Administration | Tumor Growth Suppression | Reference |

| Vehicle | - | i.p., once daily | - | [1] |

| This compound (Compound 20) | 75 mg/kg | i.p., once daily | Effective suppression over 22 days | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Western Blot Analysis for AKT Degradation

This protocol is for assessing the degradation of total AKT and the phosphorylation status of downstream effectors like PRAS40.

Materials:

-

Cancer cell lines (e.g., PC3, MDA-MB-468)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-total AKT, anti-phospho-AKT (Ser473), anti-phospho-PRAS40 (Thr246), and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).[10]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with cell lysis buffer containing protease and phosphatase inhibitors.[11]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[11]

-

Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[11]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[11]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detection: Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.[11]

Cell Viability Assay (MTT/XTT)

This protocol measures the effect of this compound on cancer cell proliferation and viability.

Materials:

-

Cancer cell lines

-

This compound

-

96-well plates

-

MTT or XTT reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[12]

-

Compound Treatment: Treat the cells with serial dilutions of this compound for the desired duration (e.g., 72 hours). Include a vehicle control.[12]

-

MTT/XTT Addition:

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vivo Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

PC3 human prostate cancer cells

-

Matrigel

-

This compound

-

Vehicle solution

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture PC3 cells and harvest them during the exponential growth phase. Resuspend the cells in a mixture of media and Matrigel.[13]

-

Tumor Implantation: Subcutaneously inject the PC3 cell suspension into the flank of each mouse.[13]

-

Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume with calipers.

-

Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[13] Administer this compound (e.g., 75 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 22 days).[1]

-

Data Collection: Measure tumor volumes and body weights regularly throughout the study.[13]

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Signaling Pathway

The PI3K/AKT signaling pathway is a key regulator of cell growth, proliferation, and survival.[14] this compound-mediated degradation of AKT disrupts this pathway, leading to anti-cancer effects.

Conclusion

This compound represents a powerful tool for investigating the role of AKT in cancer biology. Its ability to induce rapid and sustained degradation of AKT provides a distinct advantage over traditional kinase inhibitors. The protocols and data presented in this guide are intended to facilitate the use of this compound in basic research settings, ultimately contributing to a deeper understanding of AKT-driven malignancies and the development of novel therapeutic strategies.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure-Activity Relationship Studies [pubmed.ncbi.nlm.nih.gov]

- 3. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. abeomics.com [abeomics.com]

- 5. Hijacking of the Ubiquitin/Proteasome Pathway by the HIV Auxiliary Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. PC3 Xenograft Model - Altogen Labs [altogenlabs.com]

- 14. pubs.acs.org [pubs.acs.org]

The Role of AKT Inhibition in Apoptosis: A Technical Guide on Akti-1/2

Disclaimer: Initial searches for a specific compound designated "AKT-IN-20" did not yield sufficient technical data for a comprehensive guide. Therefore, this document focuses on the well-characterized, potent, and selective AKT inhibitor, Akti-1/2 (also known as AKT Inhibitor VIII), to provide an in-depth overview of how AKT inhibition induces apoptosis. The principles and pathways described herein are representative of the effects of potent AKT inhibitors on programmed cell death.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the mechanisms, experimental data, and methodologies related to the pro-apoptotic effects of Akti-1/2.

Core Concept: The AKT Pathway as a Pro-Survival Hub

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical mediator of cell survival, proliferation, and growth in response to extracellular signals. Activated AKT, a serine/threonine kinase, phosphorylates a multitude of downstream substrates to inhibit apoptosis and promote cell survival. Key anti-apoptotic functions of activated AKT include:

-

Phosphorylation and inactivation of pro-apoptotic Bcl-2 family members: This includes Bad and Bax, preventing them from promoting mitochondrial outer membrane permeabilization.

-

Inhibition of caspase activation: AKT can directly phosphorylate and inhibit Caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.

-

Modulation of transcription factors: AKT can phosphorylate and sequester pro-apoptotic transcription factors like the Forkhead box O (FoxO) family in the cytoplasm, preventing the transcription of genes that drive apoptosis.

Inhibitors like Akti-1/2 disrupt these pro-survival signals, thereby reactivating the apoptotic machinery.

Akti-1/2: A Selective Allosteric Inhibitor

Akti-1/2 is a cell-permeable quinoxaline compound that functions as a potent and selective allosteric inhibitor of AKT isoforms 1 and 2.[1] Unlike ATP-competitive inhibitors, its allosteric mechanism provides a high degree of selectivity.

Quantitative Data on Akti-1/2 Activity

The following tables summarize the quantitative data regarding the inhibitory and pro-apoptotic effects of Akti-1/2 across various studies.

Table 1: Inhibitory Potency of Akti-1/2 Against AKT Isoforms

| Isoform | IC50 (nM) | Notes |

| AKT1 | 58 nM[1][2], 50 nM[3] | Akti-1/2 exhibits the highest potency against AKT1. |

| AKT2 | 210 nM[1][2][3] | Approximately 3.6-fold less potent against AKT2 compared to AKT1. |

| AKT3 | 2119 nM (2.12 µM)[1] | Demonstrates significant selectivity for AKT1/2 over AKT3. |

| Cell-based (C33A) IC50: | ||

| AKT1 | 305 nM[4] | Potency measured within a cellular context. |

| AKT2 | 2086 nM (2.09 µM)[4] | Cellular potency reflects the trend observed in biochemical assays. |

Table 2: Pro-Apoptotic Activity of Akti-1/2 in Cancer Cell Lines

| Cell Line Type | Cell Line(s) | Effective Concentration / EC50 | Observed Effects |

| Chronic Lymphocytic Leukemia | Primary CLL cells | EC50: 9.85 ± 0.67 µM[5][6] | Dose-dependent induction of apoptosis. |

| Cervical Cancer | C33A, CaSki, HeLa | 7.5 µM[7] | Induction of apoptosis, enhanced when combined with other agents. |

| Breast, Colon, Ovarian Cancer | MCF7, HT29, A2780 | Not specified | Dramatic increase in caspase-3 activity.[4] |

| Ovarian Cancer | SKOV3, IGROV1 | Dose-dependent effects observed | Decreased phosphorylation of downstream AKT targets (S6, 4E-BP1).[8] |

| Prostate Cancer | LnCaP | Not specified | Sensitizes cells to TRAIL-induced apoptosis.[3] |

Signaling Pathways Affected by Akti-1/2

Inhibition of AKT by Akti-1/2 triggers a cascade of events that converge on the activation of apoptosis. The primary mechanisms involve the modulation of the Bcl-2 family of proteins and the activation of the caspase cascade.

The Intrinsic (Mitochondrial) Apoptosis Pathway

Akti-1/2 promotes the intrinsic apoptosis pathway by altering the balance between pro- and anti-apoptotic members of the Bcl-2 family.

Caption: Akti-1/2 induced intrinsic apoptosis pathway.

Studies in chronic lymphocytic leukemia (CLL) cells show that Akti-1/2 treatment leads to:

-

An increase in NOXA and PUMA protein levels .[5][6] These are pro-apoptotic "BH3-only" proteins. The de-repression of FoxO transcription factors due to AKT inhibition is a likely cause for their upregulation.

-

A decrease in MCL-1 protein levels .[5][6] MCL-1 is an anti-apoptotic Bcl-2 family member that sequesters pro-apoptotic proteins. Its downregulation is a critical event in sensitizing cells to apoptosis.

This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent activation of Caspase-9 and the executioner Caspase-3.[4]

The Extrinsic (Death Receptor) Apoptosis Pathway

Inhibition of AKT can also sensitize cells to extrinsic apoptosis, which is initiated by the binding of ligands like FasL to death receptors on the cell surface.

Caption: Sensitization to extrinsic apoptosis by Akti-1/2.

In Jurkat T lymphocytes, AKT inhibition leads to:

-

Upregulation of Fas Ligand (FasL) expression .[9]

-

Downregulation of c-FLIP , an inhibitor of Caspase-8.[9]

-

Enhanced formation of the Death-Inducing Signaling Complex (DISC) , leading to the activation of Caspase-8.[9]

This demonstrates that AKT inhibition can lower the threshold for apoptosis initiated by death receptors.

Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature for studying the effects of Akti-1/2 on apoptosis.

Cell Viability and Apoptosis Assay by Flow Cytometry

This protocol is used to quantify the percentage of apoptotic cells following treatment with Akti-1/2.

Materials:

-

Cell line of interest (e.g., CLL cells, HeLa cells).

-

Complete culture medium.

-

Akti-1/2 (stock solution in DMSO).

-

Phosphate Buffered Saline (PBS).

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

-

Flow cytometer.

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density of 1x10⁵ to 5x10⁵ cells/well and allow them to adhere overnight (for adherent cells).

-

Treatment: Treat cells with a range of Akti-1/2 concentrations (e.g., 0.5 µM to 20 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24, 48 hours).[5][7]

-

Cell Harvesting:

-

Suspension cells: Gently collect cells into centrifuge tubes.

-

Adherent cells: Aspirate the medium, wash with PBS, and detach cells using trypsin-EDTA. Neutralize trypsin with complete medium and collect cells.

-

-

Staining:

-

Centrifuge cells at 300 x g for 5 minutes and wash twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Caption: Workflow for apoptosis analysis by flow cytometry.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins in the apoptotic pathway.

Materials:

-

Treated cell pellets.

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-MCL-1, anti-NOXA, anti-cleaved Caspase-3, anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

Procedure:

-

Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates and load equal amounts onto an SDS-PAGE gel for electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply ECL substrate. Visualize protein bands using a chemiluminescence imaging system.

Conclusion

The inhibition of the AKT signaling pathway by compounds like Akti-1/2 represents a potent strategy for inducing apoptosis in cancer cells. By disrupting a central node of pro-survival signaling, Akti-1/2 reactivates both intrinsic and extrinsic apoptotic pathways. This is achieved primarily through the modulation of Bcl-2 family proteins, leading to mitochondrial-mediated caspase activation, and by sensitizing cells to death receptor-induced apoptosis. The data and protocols presented in this guide offer a framework for researchers to investigate and leverage the pro-apoptotic potential of AKT inhibition in preclinical and drug development settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AKT inhibitor VIII | Apoptosis | Akt | TargetMol [targetmol.com]

- 3. Akti-1/2 | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Akt inhibitors induce apoptosis in chronic lymphocytic leukemia cells | Haematologica [haematologica.org]

- 6. Akt inhibitors induce apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoliensinine induces cervical cancer cell cycle arrest and apoptosis by inhibiting the AKT/GSK3α pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of PI3K/Akt Pathway Inhibition-Mediated G1 Arrest on Chemosensitization in Ovarian Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 9. Akt inhibition upregulates FasL, downregulates c-FLIPs and induces caspase-8-dependent cell death in Jurkat T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Role of AKT Inhibition in Neurobiology: A Technical Guide for Preliminary Studies with AKT-IN-20

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide for the prospective study of AKT-IN-20 in neurobiology. Currently, there is a notable absence of published research specifically detailing the use of this compound in this field. The information, quantitative data, and experimental protocols presented herein are based on studies conducted with other inhibitors of the AKT signaling pathway and are intended to serve as a foundational resource for initiating research with this compound.

Introduction

The serine/threonine kinase AKT, also known as Protein Kinase B (PKB), is a pivotal node in intracellular signaling cascades that govern a multitude of cellular processes, including cell survival, growth, proliferation, and metabolism. In the central nervous system, the PI3K/AKT/mTOR pathway is crucial for neuronal development, synaptic plasticity, and cell survival.[1][2][3] Dysregulation of this pathway has been implicated in the pathogenesis of a range of neurological and psychiatric disorders, including neurodegenerative diseases like Parkinson's and Alzheimer's, ischemic stroke, and schizophrenia.[1][4][5][6][7] Consequently, the modulation of AKT activity presents a compelling therapeutic strategy for these conditions.

This compound is a commercially available, potent inhibitor of AKT. While its primary application in published research has been in the context of oncology, its mechanism of action holds significant potential for investigation within the field of neurobiology. This guide aims to provide researchers with a comprehensive overview of the potential applications of this compound in neurobiological research, drawing parallels from studies with other AKT inhibitors. We will cover the core signaling pathways, potential therapeutic rationales, and detailed experimental protocols to facilitate preliminary in vitro and in vivo studies.

The AKT Signaling Pathway in Neurobiology

The AKT pathway is a critical downstream effector of growth factor signaling. Upon activation by upstream signals, such as those from receptor tyrosine kinases (RTKs), Phosphoinositide 3-kinase (PI3K) is recruited to the plasma membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, including AKT and its upstream activator, Phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the membrane facilitates the phosphorylation and activation of AKT by PDK1 and the mTORC2 complex.

Once activated, AKT phosphorylates a wide array of downstream substrates, thereby regulating numerous cellular functions. In the context of neurobiology, key downstream effectors include:

-

Glycogen Synthase Kinase 3β (GSK-3β): Phosphorylation by AKT inhibits GSK-3β, a kinase implicated in apoptosis and tau hyperphosphorylation in Alzheimer's disease.

-

Mammalian Target of Rapamycin Complex 1 (mTORC1): AKT can activate mTORC1, a central regulator of protein synthesis and autophagy. Inhibition of mTORC1 can enhance autophagy, a process critical for clearing aggregated proteins in neurodegenerative diseases.[5]

-

Forkhead box O (FoxO) transcription factors: AKT-mediated phosphorylation sequesters FoxO proteins in the cytoplasm, preventing the transcription of pro-apoptotic genes.

-

MDM2: AKT can phosphorylate and activate MDM2, which in turn leads to the degradation of the tumor suppressor p53, a key regulator of apoptosis.[7]

-

NF-κB: The AKT pathway can regulate the activity of NF-κB, a transcription factor involved in inflammatory responses and cell survival.[4]

Quantitative Data from Preclinical Studies with AKT Inhibitors in Neurobiology

While specific data for this compound in neurobiology is unavailable, the following table summarizes quantitative findings from preclinical studies using other AKT inhibitors. This data can serve as a reference for designing initial experiments with this compound.

| AKT Inhibitor | Model System | Key Quantitative Findings | Reference |

| A-443654 | Drosophila model of synucleinopathy (Parkinson's Disease) | Mild improvements in survival and motor function. Reduction in α-Synuclein protein levels. | [4][5] |

| Akti-1/2 | Primary cortical neurons treated with Aβ oligomers (Alzheimer's Disease model) | Pharmacological inhibition of Akt to levels equivalent to a protective genetic mutation rescued cells from Aβ-induced toxicity. | [8] |

| 10-DEBC | Rat prefrontal cortex slices | 10 µM 10-DEBC significantly increased β-arrestin 2 protein levels. Co-application with 20 µM dopamine shifted the effect on evoked IPSCs from depressive to an increase. | [9] |

| Wortmannin | Mouse cortical neurons (Ischemic stroke model) | Abrogated the neuroprotective effects of ischemic preconditioning by inducing accumulation of cytosolic MDM2. | [7] |

| SC79 (Activator) | Aβ-injected and 5XFAD mouse models of Alzheimer's Disease | Rescued memory impairments and aberrant synaptic plasticity. | [6] |

Experimental Protocols

The following are detailed, generalized protocols for key experiments to evaluate the effects of this compound in neurobiological models. These should be adapted and optimized for specific experimental questions and systems.

In Vitro Neuroprotection Assay in Primary Neuronal Cultures

Objective: To determine if this compound can protect primary neurons from a neurotoxic insult, such as glutamate-induced excitotoxicity or Aβ oligomer-induced toxicity.

Methodology:

-

Primary Neuronal Culture:

-

Prepare primary cortical or hippocampal neuronal cultures from embryonic day 18 (E18) rat or mouse pups.

-

Plate dissociated neurons onto poly-D-lysine-coated plates at a suitable density (e.g., 1 x 10^5 cells/cm²).

-

Maintain cultures in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin for 7-10 days in vitro (DIV) to allow for maturation.

-

-

Treatment with this compound and Neurotoxin:

-

Prepare a stock solution of this compound in DMSO and dilute to final concentrations in culture medium. It is crucial to include a vehicle control (DMSO) in all experiments.

-

Pre-treat neuronal cultures with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.

-

Induce neurotoxicity by adding a known neurotoxin, for example:

-

Excitotoxicity: 100 µM glutamate for 15 minutes.

-

Aβ toxicity: 5 µM oligomeric Aβ1-42 for 24 hours.

-

-

After the neurotoxic insult, wash the cells and replace the medium with fresh medium containing the same concentrations of this compound.

-

-

Assessment of Neuronal Viability:

-

24 hours post-insult, assess cell viability using methods such as:

-

MTT assay: Measures mitochondrial metabolic activity.

-

LDH assay: Measures lactate dehydrogenase release into the culture medium, an indicator of cell death.

-

Live/Dead Staining: Use calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red).

-

-

Quantify the results using a plate reader or fluorescence microscope.

-

-

Western Blot Analysis:

-

To confirm the mechanism of action, lyse a parallel set of treated cells and perform Western blotting to assess the phosphorylation status of AKT (at Ser473 and Thr308) and its downstream targets (e.g., p-GSK-3β, p-mTOR).

-

In Vivo Efficacy Study in a Mouse Model of Neurodegeneration

Objective: To evaluate the therapeutic potential of this compound in an in vivo model of a neurodegenerative disease, such as the MPTP model of Parkinson's disease.

Methodology:

-

Animal Model:

-

Use C57BL/6 mice (8-10 weeks old).

-

Induce dopaminergic neurodegeneration by administering MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) intraperitoneally (e.g., 20 mg/kg, 4 injections at 2-hour intervals).

-

-

Administration of this compound:

-

Based on preliminary pharmacokinetic and tolerability studies, determine the appropriate dose and route of administration for this compound. Oral gavage or intraperitoneal injection are common routes.

-

Initiate treatment with this compound either before (prophylactic) or after (therapeutic) MPTP administration. A typical regimen might be daily administration for 7-14 days.

-

Include a vehicle-treated control group and an MPTP-only group.

-

-

Behavioral Assessment:

-

Perform behavioral tests to assess motor function at baseline and at the end of the treatment period. Common tests for Parkinson's models include:

-

Rotarod test: Measures motor coordination and balance.

-

Pole test: Assesses bradykinesia.

-

Open field test: Evaluates locomotor activity.

-

-

-

Neurochemical and Immunohistochemical Analysis:

-

At the end of the study, euthanize the animals and collect brain tissue.

-

Neurochemistry: Use high-performance liquid chromatography (HPLC) to measure dopamine and its metabolites in the striatum.

-

Immunohistochemistry: Perfuse a subset of animals and prepare brain sections. Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the loss of dopaminergic neurons and fibers.

-

Visualizations

Signaling Pathways

Caption: The PI3K/AKT signaling pathway and its key downstream effectors in neurobiology.

Experimental Workflow

Caption: A generalized experimental workflow for in vivo testing of this compound.

Conclusion

While direct evidence for the effects of this compound in neurobiology is currently lacking, the wealth of data on the role of the AKT pathway in neurological disorders provides a strong rationale for its investigation. As a potent inhibitor of this key signaling node, this compound represents a valuable tool for researchers seeking to explore the therapeutic potential of AKT modulation in the central nervous system. The experimental frameworks provided in this guide offer a starting point for rigorous preclinical evaluation. Future studies are warranted to elucidate the specific pharmacokinetic and pharmacodynamic properties of this compound in the brain and to explore its efficacy in a range of neurobiological models.

References

- 1. AKT inhibition in the central nervous system induces signaling defects resulting in psychiatric symptomatology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The effect of AKT inhibition in α-synuclein-dependent neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The effect of AKT inhibition in α-synuclein-dependent neurodegeneration [frontiersin.org]

- 6. Direct pharmacological Akt activation rescues Alzheimer's disease like memory impairments and aberrant synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preconditioning-Activated AKT Controls Neuronal Tolerance to Ischemia through the MDM2–p53 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Reducing the Levels of Akt Activation by PDK1 Knock-in Mutation Protects Neuronal Cultures against Synthetic Amyloid-Beta Peptides [frontiersin.org]

- 9. Disruption of Akt signaling decreases dopamine sensitivity in modulation of inhibitory synaptic transmission in rat prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

AKT-IN-20: A Technical Guide for Investigating AKT Isoform Biology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AKT-IN-20 (also known as MS143 or compound 20), a potent and selective pan-AKT protein degrader. This document details its mechanism of action, isoform selectivity, and provides detailed protocols for its application in studying the distinct roles of AKT1, AKT2, and AKT3 in cellular signaling and disease.

Introduction to this compound

This compound is a heterobifunctional molecule, specifically a proteolysis-targeting chimera (PROTAC), designed to induce the degradation of all three AKT isoforms.[1][2] It consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a linker to an AKT inhibitor moiety.[1] This dual-binding capability allows this compound to bring AKT into close proximity with the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AKT protein.[1] This targeted protein degradation offers a powerful alternative to traditional kinase inhibition, enabling the study of the consequences of AKT protein loss rather than just the inhibition of its catalytic activity.

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The molecule forms a ternary complex between the target AKT protein and the VHL E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to the AKT protein. Poly-ubiquitinated AKT is then recognized and degraded by the proteasome. This mechanism of action is distinct from that of a traditional AKT kinase inhibitor, which only blocks the enzyme's catalytic function.

Figure 1: Mechanism of action of this compound.

Quantitative Data on Isoform Selectivity

This compound is a pan-AKT degrader, meaning it targets all three AKT isoforms. However, it exhibits some degree of selectivity in its binding and degradation efficacy. The following tables summarize the available quantitative data for this compound (MS143) and a structurally related pan-AKT degrader, INY-03-041, which also utilizes an ATP-competitive inhibitor as the AKT-binding moiety.

Table 1: Binding Affinity (Kd) of this compound (MS143) to AKT Isoforms

| Isoform | Binding Affinity (Kd) in nM |

| AKT1 | 26 ± 6.3 |

| AKT2 | 400 ± 200 |

| AKT3 | 88 ± 140 |

Table 2: Degradation Potency (DC50) of this compound (MS143) in PC3 Cells

| Parameter | Value (nM) |

| Total AKT DC50 | 46 |

Table 3: Inhibitory Activity (IC50) of a Structurally Related Pan-AKT Degrader (INY-03-041)

| Isoform | IC50 (nM) |

| AKT1 | 2.0 |

| AKT2 | 6.8 |

| AKT3 | 3.5 |

Note: The IC50 values are for a different but structurally related pan-AKT degrader and are provided for comparative purposes.[3]

Qualitative studies have shown that at a concentration of 100 nM, this compound reduces the protein levels of AKT1 and AKT3 by approximately 90%, while reducing AKT2 protein levels by about 50% in PC3 cells.[1] This suggests a preferential degradation of AKT1 and AKT3 over AKT2.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound.

Western Blotting for AKT Phosphorylation and Degradation

This protocol allows for the analysis of both the degradation of total AKT and the phosphorylation status of remaining AKT.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-total AKT, anti-phospho-AKT (Ser473), anti-AKT1, anti-AKT2, anti-AKT3, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells (e.g., PC3, MDA-MB-468) and treat with various concentrations of this compound for desired time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

-

Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Cell Viability Assay (CCK-8 or Alamar Blue)

This protocol measures the effect of this compound on cell proliferation and viability.

Materials:

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) or Alamar Blue reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4][5]

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control.

-

Incubation: Incubate the plate for a desired period (e.g., 72 hours).

-

Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of Alamar Blue reagent to each well.[4][5]

-

Measurement: Measure the absorbance at 450 nm for CCK-8 or fluorescence with excitation at 560 nm and emission at 590 nm for Alamar Blue using a microplate reader.[4][5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cells (e.g., PC3)

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Calipers

-

Anesthesia

Procedure:

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in PBS or with Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers (Volume = (length x width²)/2).

-

Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., intraperitoneally) and vehicle control according to a predetermined schedule and dosage.

-

Monitoring: Monitor tumor growth and the general health of the mice (including body weight) throughout the study.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

-

Analysis: Weigh the tumors and perform downstream analyses such as Western blotting or immunohistochemistry on tumor lysates to assess AKT degradation and pathway modulation.

References

- 1. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

Methodological & Application

Application Notes and Protocols for AKT Inhibitor Treatment in Cell Culture

Note: The specific inhibitor "AKT-IN-20" was not identified in publicly available literature. The following protocols and application notes are based on the established methodologies for well-characterized AKT inhibitors, such as allosteric AKT inhibitors, and serve as a comprehensive guide for researchers.

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that governs essential cellular processes including growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[2][4][5] AKT, a serine/threonine-specific protein kinase, is a central node in this pathway.[6][7] AKT inhibitors are small molecules designed to block the activity of AKT, thereby inducing apoptosis and inhibiting tumor growth.[8][9] These inhibitors can be categorized as ATP-competitive or allosteric inhibitors.[1]

These application notes provide detailed protocols for the use of a representative AKT inhibitor in cell culture, including its mechanism of action, guidelines for determining optimal concentrations, and methods for assessing its biological effects.

Mechanism of Action

AKT is activated downstream of PI3K.[3] Upon stimulation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3][7] PIP3 recruits AKT to the plasma membrane, where it is phosphorylated at two key residues: Threonine 308 (T308) by PDK1 and Serine 473 (S473) by mTORC2, leading to its full activation.[7][10] Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.[7][11]

AKT inhibitors interfere with this process. For instance, allosteric inhibitors bind to a pocket outside the active site of AKT, preventing the conformational changes required for its activation. This leads to a decrease in the phosphorylation of downstream targets, ultimately resulting in cell cycle arrest and apoptosis in cancer cells with a hyperactivated PI3K/AKT pathway.

Signaling Pathway Diagram

The following diagram illustrates the PI3K/AKT signaling pathway and the point of intervention for an AKT inhibitor.

Caption: PI3K/AKT Signaling Pathway and Inhibition.

Experimental Protocols

Preparation of Stock Solutions

Proper preparation and storage of the AKT inhibitor stock solution are crucial for obtaining reproducible results.

Materials:

-

AKT Inhibitor powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Prepare a high-concentration stock solution (e.g., 10 mM) of the AKT inhibitor in anhydrous DMSO.[12]

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[12]

-

Store the aliquots at -20°C or -80°C for long-term storage.[12]

-

Immediately before use, dilute the stock solution to the desired working concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[12]

Cell Culture and Treatment

This protocol provides a general guideline for treating adherent cells with an AKT inhibitor.

Materials:

-

Adherent cells of interest

-

Complete cell culture medium (e.g., DMEM or RPMI 1640 supplemented with 10-20% FBS and 1% penicillin-streptomycin)[13]

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell counting solution (e.g., Trypan blue)

-

Multi-well plates (e.g., 96-well, 24-well, or 6-well)

Protocol:

-

Culture cells in T-75 or T-175 flasks until they reach 80-90% confluency.[14]

-

Wash the cells with PBS and detach them using trypsin-EDTA.[14]

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count.

-

Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

The next day, remove the medium and replace it with fresh medium containing various concentrations of the AKT inhibitor or vehicle control (DMSO).[12]

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[12]

Cell Viability Assay (e.g., CCK-8 or MTT)

Cell viability assays are used to determine the effect of the AKT inhibitor on cell proliferation and cytotoxicity.

Materials:

-

Cells treated with the AKT inhibitor in a 96-well plate

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Plate reader

Protocol:

-

Following the treatment period, add 10 µL of CCK-8 solution to each well.[13]

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

Western blotting is essential to confirm the on-target effect of the AKT inhibitor by assessing the phosphorylation status of AKT and its downstream targets.[12]

Materials:

-

Cells treated with the AKT inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT (S473), anti-p-AKT (T308), anti-total AKT, anti-p-GSK3β, anti-total GSK3β, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Lyse the treated cells and determine the protein concentration.

-

Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.[12]

-

Separate the protein samples on an SDS-PAGE gel and transfer them to a membrane.[12]

-

Block the membrane for 1 hour at room temperature.[12]

-

Incubate the membrane with primary antibodies overnight at 4°C.[12]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating an AKT inhibitor.

Caption: General experimental workflow.

Data Presentation

Quantitative data should be presented in a clear and structured format.

Table 1: Recommended Concentration Range for a Representative AKT Inhibitor

| Cell Line | Assay Type | Concentration Range | Treatment Duration | Expected Outcome |

| PC-3 (Prostate Cancer) | Cell Viability | 0.1 - 50 µM | 72 hours | Dose-dependent decrease in viability |

| MCF-7 (Breast Cancer) | Western Blot | 1 - 25 µM | 24 hours | Decreased p-AKT (S473/T308) |

| U-87 MG (Glioblastoma) | Apoptosis Assay | 5 - 50 µM | 48 hours | Increased caspase-3/7 activity |

Table 2: Example IC50 Values for a Representative AKT Inhibitor

| Cell Line | IC50 (µM) |

| PC-3 | 5.2 |

| MCF-7 | 10.8 |

| U-87 MG | 7.5 |

Troubleshooting

Problem: High background in Western blots.

-

Possible Cause: Insufficient blocking or washing.

-

Solution: Increase blocking time to 2 hours and perform more extensive washes with TBST.

Problem: No effect on cell viability.

-

Possible Cause: Inhibitor concentration is too low; inhibitor has degraded.

-

Solution: Increase the concentration range of the inhibitor; use a fresh aliquot of the stock solution.

Problem: Discrepancy in p-AKT levels.

-

Possible Cause: Some allosteric inhibitors can paradoxically increase AKT phosphorylation at S473 while still inhibiting its kinase activity.

-

Solution: Assess the phosphorylation of downstream targets like GSK3β or PRAS40 to confirm functional inhibition of the pathway.[12]

References

- 1. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. How Do AKT Inhibitors Work - Uses, Side Effects, Drug Names [rxlist.com]

- 10. The Akt signaling pathway: An emerging therapeutic target in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. benchchem.com [benchchem.com]

- 13. Frontiers | A novel proliferation synergy factor cocktail maintains proliferation and improves transfection efficiency in muscle cells and fibroblasts under low-serum conditions [frontiersin.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for the Use of an Allosteric AKT Inhibitor in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound "AKT-IN-20" is not readily identifiable in the public domain or scientific literature. The following application notes and protocols are based on the established use of other well-characterized allosteric AKT inhibitors, such as AKT-IN-1 and Akt Inhibitor IV. Researchers should validate these protocols for their specific inhibitor and experimental system.

Introduction